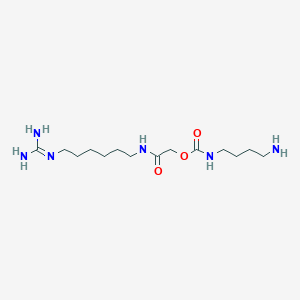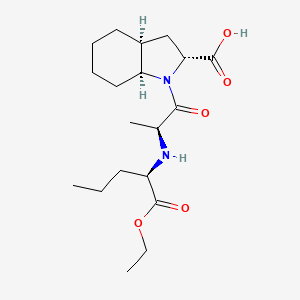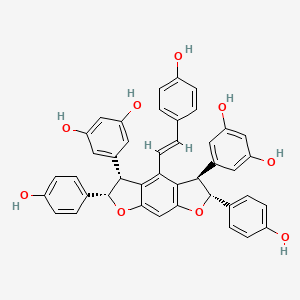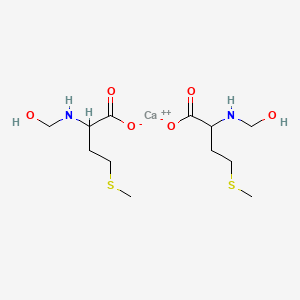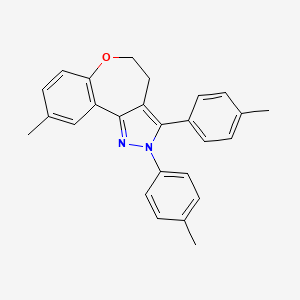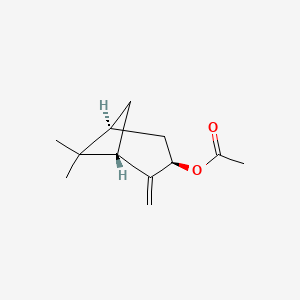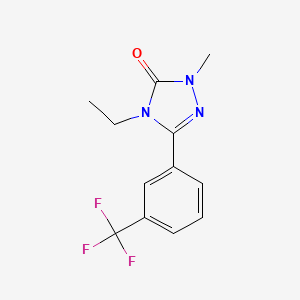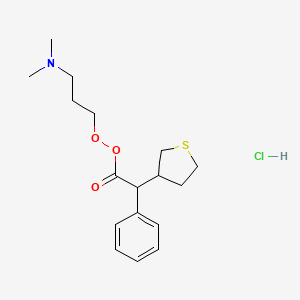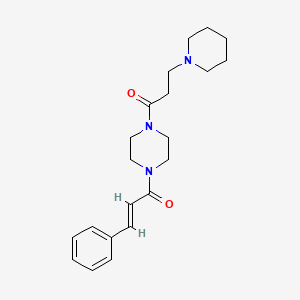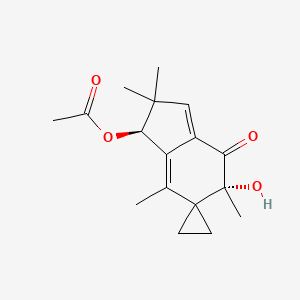
3-O-Acetylilludin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetylilludin M is a derivative of illudin M, a sesquiterpene compound isolated from the Jack-o’-lantern mushroom, Omphalotus olearius. This compound is known for its potent cytotoxic properties, making it a subject of interest in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-O-Acetylilludin M typically involves the acetylation of illudin M. Illudin M can be obtained through the fermentation of Omphalotus olearius. The acetylation process involves reacting illudin M with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
For industrial production, the fermentation process of Omphalotus olearius is optimized to increase the yield of illudin M. This involves cultivating the fungus in a liquid-culture medium, followed by extraction and isolation of illudin M. The acetylation step is then carried out on a larger scale using similar reaction conditions as in the laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Acetylilludin M undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced illudin derivatives.
Substitution: Formation of substituted illudin derivatives
Aplicaciones Científicas De Investigación
3-O-Acetylilludin M has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its interactions with cellular proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in targeting tumor cells.
Industry: Potential use in the development of new pharmaceuticals
Mecanismo De Acción
3-O-Acetylilludin M exerts its effects primarily through DNA alkylation. The compound undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione, leading to the opening of the spirocyclopropane ring. This reactive intermediate can then alkylate DNA, RNA, and proteins, inducing apoptotic cell death .
Comparación Con Compuestos Similares
Similar Compounds
Illudin M: The parent compound, known for its cytotoxic properties.
Illudin S: Another derivative with similar biological activities.
Irofulven: A semisynthetic derivative of illudin S, currently in clinical trials for cancer treatment.
Uniqueness
3-O-Acetylilludin M is unique due to its acetyl group, which can influence its reactivity and biological activity. This modification can potentially enhance its selectivity and reduce its toxicity compared to its parent compound .
Propiedades
Número CAS |
28413-94-7 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[(1S,5R)-5-hydroxy-2,2,5,7-tetramethyl-4-oxospiro[1H-indene-6,1'-cyclopropane]-1-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-9-12-11(8-15(3,4)14(12)21-10(2)18)13(19)16(5,20)17(9)6-7-17/h8,14,20H,6-7H2,1-5H3/t14-,16+/m1/s1 |
Clave InChI |
CMQPZGFCPCQMER-ZBFHGGJFSA-N |
SMILES isomérico |
CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



